(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
Overview
Description
Synthesis Analysis
Synthesis of compounds related to the structure of interest often involves complex reactions, including electrophilic substitution and hydrogenation processes. For instance, the synthesis of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations demonstrates the complexity of reactions involving furan derivatives (Naya & Nitta, 2000).
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, a heterocyclic ring with oxygen, which significantly influences the chemical reactivity and physical properties of these compounds. The crystal structure analysis of related compounds, such as rac-(3E,3aR,6aR)-3-(Hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, provides insight into the stereochemistry and molecular conformation of these molecules (Peifer et al., 2007).
Chemical Reactions and Properties
Furan derivatives undergo a variety of chemical reactions, reflecting their diverse chemical properties. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation illustrates the reactivity of furan compounds towards carbonylation reactions (Gabriele et al., 2012).
Scientific Research Applications
Synthesis of Enantiomerically Pure Triquinanes
Research by Weinges et al. (1994) explored the synthesis of unsaturated Cyclopenta[b]furan-2-ones from (S)-(+)-Carvone, leading to enantiomerically pure triquinanes. They successfully synthesized derivatives such as (3aS,5S,6aS)-(-)-5-acetoxyhexahydro-6a-methyl-2H-cyclopenta[b]furan-2-one, which are critical for triquinane synthesis (Weinges, Reichert, & Braun, 1994).
Preparation of Cyan Dyes
Davis et al. (2010) synthesized cyan dyes from similar compounds, illustrating the potential of Cyclopenta[b]furan derivatives in dye production. They utilized 6-Diethylaminobenzo[b]furan-2-carboxaldehyde to create a variety of cyan dyes, demonstrating the compound's versatility in synthetic chemistry (Davis, Groshens, & Parrish, 2010).
Synthesis of Cyclopentanoids
Gimazetdinov et al. (2016) investigated the Hydroxymethylation of bicyclic allylsilane, leading to the synthesis of new cyclopentanoids. This study highlights the role of Cyclopenta[b]furan derivatives in creating structurally diverse and complex organic compounds (Gimazetdinov, Almukhametov, Loza, & Miftakhov, 2016).
Characterization of Novel Colored Maillard Reaction Products
Hofmann's (1998) research identified colored compounds formed by Maillard-type reactions involving furan-2-carboxaldehyde. This study shows the potential of Cyclopenta[b]furan derivatives in food chemistry, particularly in understanding the formation of colored compounds during cooking and processing (Hofmann, 1998).
properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11-,12+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHMOBCVFGMXRK-FVCCEPFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451415 | |
Record name | Corey aldehyde benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |
CAS RN |
39746-01-5 | |
Record name | (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39746-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corey aldehyde benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Cyclopenta[b]furan-4-carboxaldehyde, 5-(benzoyloxy)hexahydro-2-oxo-, (3aR,4R,5R,6aS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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